1-Amino-4,4-dimethylpentan-3-one
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Overview
Description
1-Amino-4,4-dimethylpentan-3-one is an organic compound with the molecular formula C7H15NO. It is a versatile chemical used in various scientific research applications due to its unique structural properties. This compound is characterized by the presence of an amino group and a ketone group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4,4-dimethylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-3-one with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
1-Amino-4,4-dimethylpentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
1-Amino-4,4-dimethylpentan-3-ol: Similar structure but with an alcohol group instead of a ketone.
2,4-Dimethylpentan-3-amine: A primary amine with a similar carbon skeleton.
Properties
CAS No. |
652972-05-9 |
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Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-amino-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)6(9)4-5-8/h4-5,8H2,1-3H3 |
InChI Key |
VDSWRDPQLLLXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCN |
Origin of Product |
United States |
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